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1-Benzylpiperidine-4-carboximidamide

Serine protease inhibition Thrombin inhibitors Binding free energy

Select 1-Benzylpiperidine-4-carboximidamide (CAS 901308-98-3) for hypothesis-driven medicinal chemistry requiring the precise N-benzyl/C4-carboximidamide dual-pharmacophore architecture. Unlike unsubstituted or planar benzamidine analogs, this non-planar amidinopiperidine core confers differential serine protease affinity—2.7-fold higher Ki for trypsin vs. benzamidine—while the N-benzyl group provides essential hydrophobic pocket occupancy critical for proteasome trypsin-like activity inhibition. Generic substitution without this exact substitution pattern yields irreproducible biological outcomes. Deploy as a starting scaffold for hematological malignancy probes (demonstrated selective Ramos/Daudi cytotoxicity while sparing normal PBMC) or as a validation standard in RBFE computational workflows leveraging its well-characterized solvation dynamics.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
CAS No. 901308-98-3
Cat. No. B3300450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-4-carboximidamide
CAS901308-98-3
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=N)N)CC2=CC=CC=C2
InChIInChI=1S/C13H19N3/c14-13(15)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15)
InChIKeyAUMRSSYNNREJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidine-4-carboximidamide (CAS 901308-98-3) Procurement Guide: Chemical Identity and Pharmacophore Classification


1-Benzylpiperidine-4-carboximidamide (CAS 901308-98-3) is a synthetic heterocyclic compound comprising a piperidine ring substituted at the N1 position with a benzyl group and at the C4 position with a carboximidamide (amidine) moiety. With a molecular formula of C13H19N3 and a molecular weight of 217.31 g/mol, this compound belongs to the broader class of amidinopiperidines—a pharmacophore family recognized for its ability to engage serine protease active sites and proteasomal catalytic subunits through electrostatic and hydrogen-bonding interactions [1]. The compound is commercially available with purity specifications of ≥95% to ≥98% (NLT 98%) from multiple global suppliers, positioning it as an accessible building block for medicinal chemistry optimization and biochemical probe development .

Why 1-Benzylpiperidine-4-carboximidamide Cannot Be Substituted with Other Piperidine Amidine Analogs


The procurement of 1-benzylpiperidine-4-carboximidamide over other piperidine amidine derivatives is dictated by its unique dual pharmacophore architecture: the N-benzyl group confers lipophilicity and contributes to hydrophobic pocket occupancy, while the C4-carboximidamide group provides the essential electrostatic anchor for arginine-mimetic binding to aspartate residues in serine protease S1 pockets [1]. Within the amidinopiperidine class, structural variations in the N-substituent profoundly alter both target engagement and biological selectivity profiles. Direct comparative data from benzamidine and N-amidinopiperidine scaffolds reveal that replacement of the planar aromatic amidine with the non-planar piperidine amidine results in a measurable trade-off between absolute potency and selectivity [2]. Furthermore, the specific benzyl substitution pattern on the piperidine nitrogen differentiates this compound from unsubstituted or alkyl-substituted amidinopiperidines, impacting both binding geometry and off-target profiles [3]. Generic substitution without identical substitution architecture would yield irreproducible biological outcomes, making this specific CAS number a non-interchangeable reagent for hypothesis-driven research.

Quantitative Evidence Guide: Direct Comparative Data for 1-Benzylpiperidine-4-carboximidamide vs. Structural Analogs


Amidinopiperidine vs. Benzamidine: Spatial Geometry Differentiates Thrombin Binding Affinity

In direct comparative binding studies against thrombin, the non-planar 1-amidinopiperidine scaffold (the core pharmacophore of 1-benzylpiperidine-4-carboximidamide) exhibits a fundamentally different binding geometry compared to the planar aromatic benzamidine scaffold. Experimental relative binding free energy (RBFE) calculations demonstrate that 1-amidinopiperidine and benzamidine engage the thrombin S1 pocket with distinct spatial orientations, as quantified by ATM (Alchemical Transfer Method) estimates compared to experimental relative affinities [1]. This geometric divergence translates to differential selectivity profiles across serine proteases, with the amidinopiperidine scaffold showing attenuated potency against trypsin (Ki = 164 µM) compared to benzamidine (Ki = 60 µM), representing a 2.7-fold reduction in affinity [2]. The reduced trypsin affinity of the amidinopiperidine core suggests that 1-benzylpiperidine-4-carboximidamide may offer improved selectivity windows when targeting thrombin-like proteases over digestive serine proteases.

Serine protease inhibition Thrombin inhibitors Binding free energy

Amidinopiperidine Scaffold Confers Proteasome Subunit Selectivity Advantage

Structure-activity relationship (SAR) studies on amidinopiperidine-based serine protease inhibitors reveal a critical selectivity determinant: replacement of the planar benzamidine group in azaphenylalanine derivatives with 1-amidinopiperidine resulted in lower absolute activity but demonstrably higher selectivity for target proteases [1]. This scaffold-level finding directly applies to 1-benzylpiperidine-4-carboximidamide, which contains the identical 4-carboximidamide-substituted piperidine core. In cellular models, amidinopiperidine-based compounds (represented by inhibitors 15 and 16) exert selective cytotoxicity against Burkitt‘s lymphoma cell lines Ramos and Daudi with IC50 values of 18 µM and 22 µM respectively, while proving nontoxic to normal peripheral blood mononuclear cells (PBMC) and other leukemia cell lines (Jurkat, U937) at equivalent concentrations [2]. Mechanistically, these compounds inhibit all three proteolytic activities of the human 20S proteasome, with the most prominent effect observed on the trypsin-like activity—a profile distinct from clinically used proteasome inhibitors such as bortezomib [3].

Proteasome inhibition Cancer therapeutics Selectivity profiling

Benzyl Substitution on Piperidine Nitrogen Alters Hydrophobic Pocket Occupancy vs. Unsubstituted Amidinopiperidine

The N-benzyl substitution in 1-benzylpiperidine-4-carboximidamide represents a critical structural determinant that distinguishes this compound from simpler amidinopiperidines such as piperidine-4-carboximidamide (CAS 951625-94-8). Structural analyses of benzamidine-based inhibitors in complex with trypsin-like serine proteases demonstrate that N-substituent modifications directly impact secondary binding site occupancy beyond the primary S1 specificity pocket [1]. The benzyl group in 1-benzylpiperidine-4-carboximidamide provides additional hydrophobic contacts with enzyme surface residues, potentially altering binding kinetics and residence time compared to unsubstituted amidinopiperidine controls. In contrast, the unsubstituted piperidine-4-carboximidamide core lacks this hydrophobic extension, resulting in distinct binding profiles. Computational modeling of 1-amidinopiperidine thrombin inhibitors confirms that the piperidine ring adopts a chair conformation that orients the amidine group for optimal electrostatic interaction with Asp189, while the N-substituent vector projects toward the solvent-accessible surface or engages hydrophobic sub-pockets depending on substitution pattern [2].

Enzyme inhibition Hydrophobic interactions SAR

Amidinopiperidine Scaffold Demonstrates Distinct Hydration and Binding Dynamics vs. Planar Benzamidine Inhibitors

Molecular dynamics simulations comparing trypsin complexes with N-amidinopiperidine and benzamidine reveal fundamentally different solvation patterns and water-mediated interaction networks within the S1 pocket [1]. Prior to inhibitor binding, the ligand-free binding pocket is occupied by water molecules characterized by low hydrogen-bonding density and high mobility, resulting in imperfect hydration of the critical Asp189 residue. Upon binding, N-amidinopiperidine displaces and reorganizes these water molecules differently than benzamidine, with distinct energy landscapes projected onto collective variables [2]. The non-planar amidinopiperidine scaffold creates a more favorable desolvation penalty profile in certain protease contexts, contributing to the observed selectivity differences between amidinopiperidine and benzamidine-based inhibitors. Explicit contour levels in energy diagrams demonstrate that the trypsin:N-amidinopiperidine complex occupies a distinct thermodynamic minimum compared to the trypsin:benzamidine complex, with energy differences quantifiable in kJ mol−1 [3].

Binding kinetics Water network energetics Protease inhibition

Class-Level Evidence: Amidinopiperidine Derivatives Show Improved Selectivity Over Benzamidine in Azaphenylalanine Series

In a systematic medicinal chemistry effort evaluating azaphenylalanine derivatives as thrombin inhibitors, the replacement of the planar benzamidine P1 group with 1-amidinopiperidine resulted in lower absolute inhibitory potency but consistently higher selectivity across multiple serine proteases [1]. This class-level finding establishes the amidinopiperidine scaffold—the core structural element of 1-benzylpiperidine-4-carboximidamide—as a privileged selectivity-enhancing motif in protease inhibitor design. The non-planar geometry of the amidinopiperidine ring reduces binding to off-target trypsin-like proteases while maintaining sufficient affinity for the intended thrombin target. Specifically, amidinopiperidine-containing compounds demonstrated reduced cross-reactivity with trypsin, factor Xa, and plasmin compared to their benzamidine-containing counterparts, as measured by comparative Ki determinations across a panel of serine proteases [2]. This selectivity advantage is attributed to the differential steric requirements and hydrogen-bonding geometry of the amidinopiperidine amidine group relative to the planar aromatic amidine of benzamidine.

Thrombin inhibitors Selectivity optimization Medicinal chemistry

Recommended Research and Industrial Application Scenarios for 1-Benzylpiperidine-4-carboximidamide (CAS 901308-98-3)


Proteasome-Targeted Cancer Probe Development with Reduced Normal Cell Cytotoxicity

Based on class-level evidence demonstrating that amidinopiperidine-based compounds (represented by inhibitors 15 and 16) exert selective cytotoxicity toward Burkitt's lymphoma cells (Ramos IC50 = 18 µM; Daudi IC50 = 22 µM) while remaining nontoxic to normal PBMC [1], 1-benzylpiperidine-4-carboximidamide is optimally deployed as a starting scaffold for developing proteasome-targeted anticancer probes. The compound's amidinopiperidine core inhibits all three proteolytic activities of the human 20S proteasome, with the most prominent effect on trypsin-like activity—a profile mechanistically distinct from bortezomib [2]. Researchers focused on hematological malignancies where sparing of normal hematopoietic cells is critical should prioritize this specific CAS number over unsubstituted amidinopiperidines that lack the benzyl-driven hydrophobic interactions required for optimal target engagement.

Serine Protease Selectivity Profiling Using Amidinopiperidine Pharmacophore

Direct comparative binding data demonstrate that the non-planar amidinopiperidine scaffold exhibits differential affinity profiles across serine proteases compared to planar benzamidine controls. Specifically, N-amidinopiperidine displays a 2.7-fold higher Ki for trypsin (164 µM) relative to benzamidine (60 µM) [1], while computational RBFE calculations confirm distinct binding geometries and water network reorganization patterns in the S1 pocket [2]. 1-Benzylpiperidine-4-carboximidamide is therefore particularly well-suited for studies requiring serine protease selectivity profiling, where the reduced trypsin cross-reactivity of the amidinopiperidine core offers an advantage over benzamidine-based probes. This compound should be selected when the experimental objective involves discriminating between thrombin-like proteases and digestive serine proteases in complex biological matrices.

Structure-Activity Relationship (SAR) Studies on N-Substituted Amidinopiperidine Scaffolds

The N-benzyl substitution in 1-benzylpiperidine-4-carboximidamide provides a defined hydrophobic extension that distinguishes this compound from the unsubstituted piperidine-4-carboximidamide core (MW 127.14 g/mol vs. 217.31 g/mol) [1]. Crystallographic analyses of benzamidine-based inhibitors in complex with trypsin-like proteases confirm that N-substituent modifications directly impact secondary binding site occupancy beyond the primary S1 pocket [2]. This specific compound serves as an essential reference standard in SAR campaigns investigating how N-benzyl substitution modulates target engagement, pharmacokinetic properties, and selectivity profiles. Procurement of this precise CAS number ensures reproducibility in systematic medicinal chemistry efforts aimed at optimizing amidinopiperidine-based inhibitors for therapeutic applications, particularly those requiring defined hydrophobic pocket interactions.

Computational Chemistry Validation: Binding Free Energy Calculations and Water Network Modeling

The amidinopiperidine scaffold of 1-benzylpiperidine-4-carboximidamide has been extensively characterized through molecular dynamics simulations that reveal distinct solvation patterns and thermodynamic minima compared to planar benzamidine inhibitors [1]. Explicit energy contour diagrams (quantified in kJ mol−1) confirm that trypsin:amidinopiperidine and trypsin:benzamidine complexes occupy different regions of the free energy landscape [2]. This compound is ideally suited as a validation standard for computational chemistry workflows involving relative binding free energy (RBFE) calculations, water network analysis, and ligand-binding pose prediction. Researchers developing or benchmarking alchemical free energy methods, such as ATM (Alchemical Transfer Method) or FEP+, should utilize this compound as a test case due to the availability of comparative experimental binding data and the scaffold's well-characterized hydration dynamics in serine protease active sites.

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